molecular formula C17H12S B14757276 7H-Benzo[c]thioxanthene CAS No. 226-05-1

7H-Benzo[c]thioxanthene

Cat. No.: B14757276
CAS No.: 226-05-1
M. Wt: 248.3 g/mol
InChI Key: WCSYOSRGOYTQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Benzo[c]thioxanthene is an organic compound featuring a thioxanthene core, which consists of a central sulfur atom and two benzene rings fused to a thiopyran ring. This scaffold is of significant interest in materials science and medicinal chemistry due to its unique electronic properties and the ease of functionalization at the benzylic position (C9-H). Researchers utilize this structure as a versatile building block for synthesizing more complex systems. A primary research application is the development of novel photosensitizers for photodynamic therapy (PDT). Site-selected thionation of the carbonyl groups in related benzothioxanthene imide dyes has been shown to produce heavy-atom-free photosensitizers with high singlet oxygen quantum yields, which are crucial for efficient cancer cell ablation under light irradiation . Furthermore, the this compound core serves as a precursor in electrochemical synthesis. It undergoes direct, catalyst-free benzylic C-H functionalization with terminal alkynes and nitriles under electrochemical conditions, enabling efficient C-C and C-N bond formation for the construction of complex organic molecules . This compound and its derivatives are also explored for their nonlinear optical (NLO) properties. When functionalized, for instance, with phenothiazine groups, these structures can exhibit strong nonlinear absorption and self-defocusing effects, making them candidates for applications in all-optical switching and photonic devices . The compound can also be oxidized to its corresponding thioxanthone, a valuable scaffold in its own right, through visible-light photocatalysis . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

226-05-1

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

7H-benzo[c]thioxanthene

InChI

InChI=1S/C17H12S/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-10H,11H2

InChI Key

WCSYOSRGOYTQOX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7h Benzo C Thioxanthene and Derivatives

Established Synthetic Pathways to the 7H-Benzo[c]thioxanthene Core and Analogues

The most well-documented and established route to the broader benzothioxanthene family is the synthesis of the N-alkylated benzothioxanthene imide (BTXI) derivative. This procedure, first reported nearly fifty years ago, has been revisited and modernized to improve its efficiency and scalability, reflecting the growing interest in BTXI as a building block for organic electronics. rsc.orgresearchgate.net

The synthesis commences with the reaction of 1,8-naphthalic anhydride (B1165640) with a primary amine to form N-alkyl-1,8-naphthalimide. This intermediate then undergoes reaction with a sulfurating agent, typically phosphorus pentasulfide (P4S10), in a high-boiling point solvent. This step facilitates the thionation of one of the carbonyl groups and subsequent intramolecular cyclization to form the thioxanthene (B1196266) core. The final step involves an oxidative aromatization to yield the planar N-alkyl-7H-benzo[c]thioxanthene-3,4-dicarboximide (BTXI). Recent improvements to this method have focused on optimizing reaction conditions and purification methods to provide higher yields and purity of the final product. rsc.org

While the synthesis of the imide derivative is well-established, pathways to the unsubstituted this compound parent core are less commonly described in the literature. However, related thioxanthene and thioxanthone structures can be synthesized through methods like the condensation of thiosalicylic acid derivatives with substituted benzenes followed by cyclization, or via domino reactions involving arynes and thiourea. acs.orgnih.gov

Advanced Functionalization Methodologies

Recent research has focused on developing precise methods to functionalize the this compound scaffold, enabling the fine-tuning of its properties for specific applications. These advanced methodologies include regioselective halogenation and nitration, as well as novel electrochemical C-H functionalization strategies.

Regioselective Halogenation of the Benzothioxanthene Imide Core

The ability to selectively introduce halogen atoms onto the benzothioxanthene imide (BTXI) core is crucial for creating versatile building blocks for more complex π-conjugated systems. Research has demonstrated that the regioselective mono- and di-halogenation (both homo- and hetero-dihalogenation) of the BTXI core is achievable. researchgate.net

By carefully controlling the reaction conditions and the choice of halogenating agent, specific positions on the aromatic backbone can be targeted. For instance, selective mono-bromination has been reported, providing a key intermediate for further cross-coupling reactions. researchgate.net This control over halogenation patterns opens the door to designing both symmetrical and asymmetrical architectures based on the BTXI framework, which was previously a significant synthetic challenge.

Regioselective Nitration Reactions and Selectivity Analysis on Benzothioxanthene Imide

The introduction of a nitro group onto the BTXI core offers a gateway to a wide array of chemical transformations, further expanding the chemical space of this dye family. The selective mono-nitration of N-alkylbenzothioxanthene-3,4-dicarboximide has been successfully demonstrated.

The reaction typically involves treating the BTXI substrate with a nitrating agent, such as fuming nitric acid, in a chlorinated solvent. While full conversion of the starting material may require an excess of the nitrating agent, the reaction proceeds with high regioselectivity. Spectroscopic analysis, including Nuclear Overhauser Effect Spectroscopy (NOESY), has been used to confirm the position of the nitration on the naphthyl part of the molecule. The resulting nitro-BTXI can be subsequently reduced to a primary amine (BTXI-NH2), which in turn can be converted into other functional groups, such as an azide (B81097) (BTXI-N3), making it a "clickable" platform for constructing advanced materials.

Electrochemical C-H Functionalization Strategies

Electrochemical methods offer a green and efficient alternative to traditional chemical reactions, often avoiding the need for harsh reagents or metal catalysts. These strategies have been successfully applied to the functionalization of the benzylic C(sp3)−H bond in thioxanthenes and their analogues.

The direct functionalization of the benzylic C(sp3)−H bond at the 7-position of the (thio)xanthene core is a powerful tool for creating new C-C and C-N bonds. An electrochemical approach has been developed that allows for the tunable reaction of (thio)xanthenes with either terminal alkynes or nitriles, without the need for a catalyst or an external chemical oxidant.

By modifying the electrochemical conditions, the reaction can be directed towards either an amination or an alkynylation product. In the presence of nitriles, a Ritter-type amination occurs, yielding 7-amino-7H-benzo[c]thioxanthene derivatives. For example, using acetonitrile (B52724) as both the solvent and substrate leads to the formation of the corresponding N-acetylamino product. When terminal alkynes are used, a cross-coupling reaction takes place, affording asymmetric α-alkylated aryl ketones after workup. This tunable reactivity provides a versatile platform for diversifying the (thio)xanthene scaffold. The following table summarizes the scope of the direct benzylic C-H amination of thioxanthene.

SubstrateProductYield
ThioxantheneN-(Thioxanthen-9-yl)acetamide64%
2-MethylxantheneN-(2-Methylxanthen-9-yl)acetamide75%
2-EthylxantheneN-(2-Ethylxanthen-9-yl)acetamide71%
2-PhenylxantheneN-(2-Phenylxanthen-9-yl)acetamide63%
4-MethylxantheneN-(4-Methylxanthen-9-yl)acetamide68%
12H-Benzo[a]xantheneN-(12H-Benzo[a]xanthen-12-yl)acetamide65%
7H-Benzo[c]xantheneN-(7H-Benzo[c]xanthen-7-yl)acetamide61%
Reaction conditions: Substrate (0.3 mmol), n-Bu4NPF6 (1.2 equiv), MeCN (5.0 mL), Carbon rod anode, Pt plate cathode, constant current = 8 mA, 80 °C, 5 h.

An electrochemical method has also been developed for the site-selective alkylation of azobenzenes with (thio)xanthenes. This reaction proceeds without any transition metal catalyst or external oxidant, highlighting the efficiency of electrosynthesis. The process involves the C-H functionalization of the (thio)xanthene at the benzylic position and subsequent addition to the azobenzene (B91143) moiety.

The reaction exhibits good functional group tolerance on both the azobenzene and the (thio)xanthene partners. For instance, this compound can be successfully coupled with various azobenzenes to produce the corresponding alkylated products in moderate to good yields. This methodology provides a direct route to complex molecules that would otherwise require multi-step synthetic sequences. The table below illustrates the scope of this electrochemical alkylation with various (thio)xanthenes.

(Thio)xanthene DerivativeAzobenzeneProduct Yield
XantheneAzobenzene72%
2-MethylxantheneAzobenzene68%
4-MethoxyxantheneAzobenzene65%
4-PhenylxantheneAzobenzene63%
12H-Benzo[a]xantheneAzobenzene61%
This compound Azobenzene58%
ThioxantheneAzobenzene66%
Reaction conditions: Azobenzene (0.30 mmol), (Thio)xanthene (0.36 mmol), nBu4NPF6 (2.0 equiv), MeOH (5.0 mL), carbon rod anode, carbon rod cathode, room temperature, 4 h.

Photocatalytic Oxidation Methods for Thioxanthones (e.g., 7H-Benzo[c]thioxanthen-7-one)

Photocatalytic oxidation presents a green and efficient method for the synthesis of thioxanthones. A notable example is the visible light-promoted, metal-free photocatalytic oxidation of 9H-thioxanthenes to the corresponding thioxanthones. nih.gov This method utilizes riboflavin (B1680620) tetraacetate as a photocatalyst and molecular oxygen as the oxidant, offering a sustainable alternative to traditional heavy metal-based oxidation reagents. nih.gov The reaction proceeds under mild conditions, typically in acetonitrile, and provides high to quantitative yields of the desired thioxanthone products. nih.gov

The mechanism is believed to involve the generation of singlet oxygen through sensitization by the flavin catalyst. nih.gov This methodology's applicability to a range of substituted 9H-thioxanthenes suggests its potential for the synthesis of 7H-Benzo[c]thioxanthen-7-one from its corresponding this compound precursor. Thioxanthone itself has been identified as a powerful organic photocatalyst for a variety of chemical transformations, highlighting the significance of this class of compounds in photochemistry. rsc.orgrsc.org The high triplet energy and relatively long triplet lifetime of thioxanthone enable it to mediate numerous photochemical reactions. rsc.org

Table 1: Photocatalytic Oxidation of 9H-Thioxanthenes

Substrate Product Catalyst Oxidant Light Source Yield Reference
9H-Thioxanthene Thioxanthone Riboflavin tetraacetate O₂ Visible (Blue Light) High nih.gov

Ultrasound-Assisted Green Synthesis Strategies for Functionalized Xanthene and Thioxanthene Derivatives

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional methods, such as reduced reaction times, higher yields, and milder reaction conditions. nih.gov This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically enhance reaction rates. researchgate.net While specific studies on the ultrasound-assisted synthesis of this compound are not widely reported, the successful application of this methodology to related heterocyclic systems, such as xanthenes and thiophenes, suggests its high potential in this area. nih.govresearchgate.net

For instance, the synthesis of functionalized xanthene derivatives has been effectively achieved using ultrasound, highlighting the method's utility in constructing tricyclic aromatic compounds. nih.gov Similarly, novel thiophene (B33073) chalcone (B49325) derivatives have been synthesized in good yields under ultrasonic irradiation. researchgate.net These examples underscore the versatility of sonochemistry in promoting various organic reactions, including condensations and multicomponent reactions, which are often employed in the synthesis of complex heterocyclic scaffolds. dntb.gov.uaijcr.info The application of ultrasound could, therefore, provide a more sustainable and efficient route to functionalized this compound derivatives.

Derivatization and Advanced Structural Modifications

The functionalization of the this compound core is essential for tailoring its properties for specific applications. A range of derivatization and structural modification strategies have been explored, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

Reduction of Nitro Derivatives to Amines and Subsequent Conversion to Azido (B1232118) Derivatives

A key advancement in the functionalization of the benzothioxanthene framework is the selective mono-nitration of benzothioxanthene imide (BTXI). rsc.org This nitration opens up a gateway for a plethora of further chemical modifications. The nitro group can be efficiently reduced to a primary amine, which serves as a versatile intermediate for introducing other functionalities. rsc.org

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. A variety of methods are available, including catalytic hydrogenation with catalysts like Pd/C, and chemical reduction using reagents such as SnCl₂ or zinc in acidic media. commonorganicchemistry.comunacademy.com A metal-free approach using trichlorosilane (B8805176) and a tertiary amine also provides a mild and general method for this reduction. organic-chemistry.org

The resulting primary amine can be subsequently converted into an azido derivative. rsc.org This transformation is typically achieved through diazotization of the amine followed by treatment with an azide source. An efficient one-pot procedure for the conversion of aromatic amines to azides involves the use of tert-butyl nitrite (B80452) and azidotrimethylsilane. acs.orgnih.gov Another effective method employs triflyl azide under mild conditions. acs.orgnih.gov The introduction of the azido group provides a handle for further "click chemistry" reactions, enabling the attachment of other molecular entities.

Table 2: Representative Reactions for Nitro Group Transformation

Starting Material Reagent(s) Product Key Features Reference(s)
Nitroaromatic Compound H₂, Pd/C Aromatic Amine Catalytic hydrogenation, wide applicability. commonorganicchemistry.com
Nitroaromatic Compound SnCl₂, HCl Aromatic Amine Mild, tolerates other reducible groups. commonorganicchemistry.com
Nitroaromatic Compound HSiCl₃, Tertiary Amine Aromatic Amine Metal-free, mild conditions. organic-chemistry.org
Aromatic Amine t-BuONO, TMSN₃ Aromatic Azide Mild, one-pot synthesis. acs.orgnih.gov

Pallado-Catalyzed Cyanation of Benzothioxanthene Imide Derivatives

The introduction of a cyano group onto the benzothioxanthene imide (BTXI) core represents a significant synthetic modification. Research has explored the palladium-catalyzed cyanation of BTXI derivatives, indicating the feasibility of this transformation. researchgate.net While specific details of the reaction on BTXI are emerging, general methodologies for palladium-catalyzed cyanation of aryl halides and triflates are well-established and provide a framework for this derivatization. organic-chemistry.orgrsc.orgorganic-chemistry.org

These reactions typically employ a palladium catalyst, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a suitable ligand. organic-chemistry.orgorganic-chemistry.org Mild and efficient protocols have been developed that operate at low catalyst loadings and moderate temperatures, even in aqueous media. organic-chemistry.orgnih.gov The cyano group is a valuable functional group that can be further transformed into other moieties such as carboxylic acids, amides, or amines, thus expanding the synthetic utility of the benzothioxanthene scaffold.

Site-Selected Thionation Strategies for Benzothioxanthene Chromophores

Site-selective thionation of the carbonyl groups in benzothioxanthene imide (BTI) has been demonstrated as an effective strategy to modify the electronic and photophysical properties of these chromophores. This transformation converts the imide functionality into a thioimide. The selective thionation can be controlled to replace one or both of the carbonyl oxygens with sulfur atoms. This targeted modification significantly impacts the molecule's absorption and emission characteristics. grafiati.com

Dimerization and Multimeric Architectures Based on Benzothioxanthene Imide

The synthesis of dimers and multimeric structures based on the benzothioxanthene imide (BTXI) core has been reported as a strategy to create larger, more complex molecular architectures. rsc.org These efforts aim to investigate the impact of intermolecular interactions on the material's properties. By linking two or more BTXI units, researchers can tune the optical and electrochemical characteristics of the resulting materials. researchgate.netrsc.org These dimeric structures have shown promise as light-emitting materials and have been utilized in the fabrication of organic light-emitting diodes (OLEDs). rsc.org The synthetic strategies for dimerization often involve creating linkages at specific positions on the BTXI core, allowing for control over the final architecture and its properties.

Azabenzannulation on Benzothioxanthene Imide Scaffolds

A notable advancement in the functionalization of benzothioxanthene imides (BTIs) involves the process of azabenzannulation. This strategy introduces nitrogen-containing rings onto the BTI core, significantly altering the electronic structure and properties of the parent molecule.

Researchers have developed a straightforward and efficient method for the synthesis of azabenzannulated benzothioxanthene imides. chemrxiv.orgresearchgate.net This process involves a visible-light-mediated photocyclization of imines. chemrxiv.orgresearchgate.net These imines are formed in situ through the condensation of an amine group located at the bay position of the BTI core with various aldehydes. chemrxiv.orgresearchgate.net The subsequent step is an oxidative rearomatization to yield the final azabenzannulated product. chemrxiv.orgresearchgate.net This synthetic approach allows for the incorporation of diverse functional groups onto the BTI scaffold with minimal synthetic effort, paving the way for the creation of versatile functional materials. chemrxiv.orgresearchgate.net

The resulting azabenzannulated BTIs are reported to be green-yellow fluorescent emitters with quantum yields (φf) in the range of approximately 0.14 to 0.20. chemrxiv.org These compounds exhibit dual redox properties and a significant capacity for triplet state generation. chemrxiv.org This is attributed to strong spin-orbit couplings and the close energy proximity between their first singlet excited state (S1) and their triplet states. chemrxiv.org Consequently, they demonstrate notable singlet oxygen sensitization efficiencies (φΔ) ranging from approximately 0.39 to 0.49. chemrxiv.org These properties suggest their potential use in optoelectronics, biophotonics, and photodynamic therapy. chemrxiv.orgresearchgate.net

Further research has explored the synthesis of aza-analogs of BTI where the sulfur atom is replaced by an amino group. researchgate.net By adapting the synthetic route of BTI, which utilizes a Pschorr reaction, it was discovered that the nature of the substituent on the nitrogen atom of the amine precursor critically influences the selectivity of the intramolecular radical cyclization. researchgate.net This control allows for the selective formation of either the thermodynamically favored six-membered ring or the kinetically favored five-membered ring regioisomers, referred to as benzocarbazole imide (BCI). researchgate.net

Compound TypeSynthetic StrategyKey FeaturesPotential Applications
Azabenzannulated Benzothioxanthene ImidesVisible-light-mediated photocyclization of in situ formed iminesGreen-yellow fluorescence, Dual redox properties, Significant triplet state generationOptoelectronics, Biophotonics, Photodynamic Therapy
Aza-analogues of Benzothioxanthene ImidePschorr reaction with controlled intramolecular radical cyclizationSelective formation of six- or five-membered nitrogen-containing ringsTunable optoelectronic properties

Synthesis of Spiro[thioxanthene-naphthopyrans] and Related Fused Systems

The synthesis of spiro[thioxanthene-naphthopyrans] has been achieved through a one-step reaction involving substituted naphthols. researchgate.net This method has been employed to generate a series of new compounds within this class. researchgate.net The preparation of these spiro compounds often requires the synthesis of key intermediates such as 9-hydroxy-9-ethynylthioxanthene. researchgate.net

These spiro[thioxanthene-naphthopyrans] exhibit interesting photochromic properties. researchgate.net Studies using flash photolysis and continuous irradiation have revealed that, in comparison to reference compounds, they generally show significant bathochromic shifts in the absorption spectra of their open forms. researchgate.net They also display faster thermal bleaching kinetics and notable fatigue resistance. researchgate.net The introduction of substituents and the fusion of different ring systems can modulate the properties of the colored forms, including their maximum absorption wavelengths, fading kinetics, and resistance to photodegradation. researchgate.net

For instance, new indeno-fused spiro[benzopyran-thioxanthenes] have been synthesized and their photochromic behavior evaluated. researchgate.net Under irradiation, these systems can behave as if they are composed of two distinct open colored forms that have different thermal bleaching rates and varying susceptibilities to degradation. researchgate.net

Synthesis of 7,7-Dioxo-Benzo[k,l]thioxanthene-3,4-dicarboxylic Acid Imides

A range of dyes based on the 7,7-dioxo-benzo[k,l]thioxanthene-3,4-dicarboxylic acid imide structure has been synthesized. researchgate.net The core heterocyclic structure, benzo[k,l]thioxanthene-3,4-dicarboxylic acid-7,7-dioxide, is a key intermediate. researchgate.net

There are two primary synthetic routes to obtain these imide dyes:

Condensation: The benzo[k,l]thioxanthene-3,4-dicarboxylic acid-7,7-dioxide is condensed with various amines. researchgate.net

Oxidation: The corresponding imides of benzo[k,l]thioxanthene-3,4-dicarboxylic acid are oxidized. researchgate.net

These dyes are particularly effective for coloring synthetic-polymer fibers, especially polyester (B1180765). researchgate.net They typically produce yellow shades with excellent fastness to light and sublimation. researchgate.net

Advanced Spectroscopic and Photophysical Properties of 7h Benzo C Thioxanthene and Its Derivatives

Characterization of Electronic Excited States

The electronic excited states of thioxanthene (B1196266) and its derivatives, including benzo-annulated structures like 7H-Benzo[c]thioxanthene, are fundamental to their photophysical and photochemical behavior. Theoretical and experimental studies have been employed to characterize these states.

Computational methods, such as the CASSCF/MS-CASPT2 level of theory, have been utilized to compute the absorption spectra of cyclic conjugated ketones and thioketones. researchgate.net These studies provide insights into excitation energies, transition dipole moments, and oscillator strengths for excited states. researchgate.net For thioxanthene and its derivatives, the excited states are of significant interest for applications like lanthanide-based luminescent probes, where the triplet state of the sensitizer (B1316253) plays a crucial role in the energy transfer cascade. researchgate.net

The energy of the excited states of thioxanthene and its π-expanded derivatives, such as benzo[c]thioxanthene and naphtho[2,3-c]thioxanthene, are critical in determining their suitability as sensitizers. researchgate.net The introduction of substituents or the extension of the conjugated system can significantly modulate the energies of the singlet (S₁) and triplet (T₁) excited states. For instance, in donor-acceptor type thioxanthone derivatives, charge transfer (CT) states can be formed, which are evident from low-energy tails in their absorption spectra. nih.gov The absorption bands observed at around 380 nm in these derivatives are typically attributed to π–π* transitions of the thioxanthone unit. nih.gov

A diagram illustrating the energy of excited states for thioxanthone, benzo[c]thioxanthene, and other derivatives reveals the relative positioning of their singlet and triplet levels, which is crucial for predicting their photophysical pathways. researchgate.net

CompoundS₁ Energy (eV)T₁ Energy (eV)
Thioxanthone~3.2~2.8
Benzo[c]thioxantheneNot specifiedNot specified
Naphtho[2,3-c]thioxantheneNot specifiedNot specified
3-Methyl-thioxanthoneNot specifiedNot specified
10-Methyl benzo[c]thioxantheneNot specifiedNot specified

Intersystem Crossing (ISC) Kinetics and Structural Dependence

Intersystem crossing (ISC) is a key process in the photophysics of thioxanthene derivatives, governing the population of the triplet state. The rate and efficiency of ISC are highly dependent on the molecular structure and the surrounding solvent environment.

For thioxanthone dissolved in cyclohexane, femtosecond fluorescence and transient absorption spectroscopy have revealed two time constants: ~400 fs and ~4 ps. These are assigned to ultrafast internal conversion from the initially excited ¹ππ* state to the ¹nπ* state, followed by fast intersystem crossing from the ¹nπ* state to the lowest triplet state of ³ππ* character. rsc.org

The solvent can have a significant impact on ISC kinetics. Studies of thioxanthone in a wide range of solvents have shown that the measurement of ISC rate constants can be complicated by the overlap between the T₁-Tₙ and S₁-Sₙ transitions and the solvatochromism of the triplet-triplet absorption. epa.gov

Structural modifications to the thioxanthene backbone can lead to dramatic variations in intersystem crossing kinetics. For benzothioxanthene imide (BTXI) derivatives, simple structural changes can result in a triplet formation quantum yield that approaches unity, making them promising for triplet-based applications. rsc.org The addition of benzene (B151609) rings to the thiophene (B33073) chromophore, as in the progression from thianaphthene (B1666688) to dibenzothiophene, has been shown to reduce the ISC rate and the efficiency of triplet state population. nih.gov This is attributed to changes in the energy landscape and the accessibility of crossing points between singlet and triplet potential energy surfaces. nih.gov For instance, the ISC lifetime increases from 387-397 ps in thianaphthene to 820-870 ps in dibenzothiophene. nih.gov

Triplet State Properties and Triplet Formation Quantum Yields

The triplet states of thioxanthene derivatives are central to their utility as photosensitizers and photoinitiators. The efficiency of triplet state formation, quantified by the triplet formation quantum yield (ΦT), is a critical parameter.

As mentioned previously, rational structural engineering of benzothioxanthene imide (BTXI) derivatives can lead to a triplet formation quantum yield approaching unity. rsc.org This high efficiency is a desirable characteristic for applications that rely on triplet state reactivity, such as photodynamic therapy and electroluminescence. rsc.org

For thiophene polycyclic derivatives, many exhibit efficient intersystem crossing with triplet yields nearing unity, accompanied by low fluorescence and internal conversion quantum yields in solution. nih.gov However, increasing the extent of π-conjugation by adding benzene rings can decrease the triplet quantum yield. For example, the triplet quantum yield decreases from 98% in thianaphthene to 97% in dibenzothiophene, and further to 70% in 1,2-benzodiphenylene sulfide (B99878) in ethanol (B145695). nih.gov

Derivative FamilyTriplet Quantum Yield (ΦT)Intersystem Crossing Lifetime (τISC)
Thianaphthene98%387 - 397 ps
Dibenzothiophene97%820 - 870 ps
1,2-Benzodiphenylene sulfide70%1170 ps

Data obtained in ethanol and other solvents. nih.gov

Singlet Oxygen Generation Efficiency and Photosensitization Pathways

Thioxanthene derivatives can act as efficient photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive species. researchgate.net This process is fundamental to applications like photodynamic therapy (PDT). researchgate.netnih.gov The general mechanism involves the absorption of light by the photosensitizer, followed by intersystem crossing to the triplet state. The triplet photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), producing ¹O₂. researchgate.netchemrxiv.org

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For a photosensitizer to be effective, the rate of intersystem crossing (kISC) should be much greater than the rate of radiative decay (fluorescence, kf). researchgate.net Thionated compounds, such as thioxanthenes, often exhibit this property, making them superior to their oxygenated congeners for singlet oxygen generation. researchgate.net

The process of photosensitization is a bimolecular, non-radiative energy transfer reaction. chemrxiv.orgnih.gov While the spins of the individual photosensitizer and oxygen molecules change, the total spin of the composite system is conserved. chemrxiv.org Quantum mechanical approaches are being used to model the kinetics of singlet oxygen generation to gain a more detailed mechanistic understanding. chemrxiv.orgnih.gov It is also important to note that factors such as photosensitizer concentration can significantly affect the measured singlet oxygen quantum yield due to aggregation and self-quenching effects. mdpi.com

Fluorescence Quenching Mechanisms (e.g., upon Thionation)

Fluorescence quenching in thioxanthene and related xanthene derivatives can occur through various mechanisms, including self-quenching at high concentrations and interactions with other molecules.

In the context of donor-acceptor thioxanthone derivatives, the introduction of donor moieties can lead to the formation of charge transfer states, which can influence the fluorescence properties. nih.gov While absorption spectra may not show a strong solvatochromic effect, the photoluminescence spectra of these compounds can exhibit considerable solvatochromism, indicating a change in the nature of the emissive state in different solvents. nih.gov

Self-quenching is a phenomenon where the fluorescence quantum yield of a fluorophore is reduced when identical molecules are in close proximity. researchgate.net This can occur through non-radiative energy transfer (homo-FRET) between neighboring molecules. mdpi.com This effect is particularly relevant when photosensitizers are conjugated to nanoparticles at high stoichiometric ratios, leading to a decrease in the number of molecules in an excited state. mdpi.com

Studies on xanthene dyes have shown effective fluorescence quenching by titanium dioxide (TiO₂). researchgate.net The quenching process was found to follow the Stern-Volmer equation, with quenching rate constants (kq) in the range of 0.77–8.30 × 10¹² M⁻¹s⁻¹. researchgate.net This indicates a very efficient quenching process, likely due to interaction between the dye and the nanoparticle surface. researchgate.net

In some tetracyclic thioxanthene derivatives, fluorescence is a key property. For instance, one derivative was observed to accumulate intracellularly and emit a bright green fluorescence, making it a promising candidate for theranostics. nih.govresearchgate.net The level of conjugation in these tetracyclic systems was found to correlate with their emissive and absorptive properties in solution. nih.gov

Photochromic Behavior and Spectrokinetic Analysis of Derived Systems

While direct evidence for photochromism in this compound was not prominent in the search results, the broader class of thioxanthene derivatives is known to participate in various photo-induced chemical processes that can be analyzed spectrokinetically. These compounds are used as photoinitiators and photoredox catalysts, where they undergo light-induced reactions.

Thioxanthone derivatives are extensively used as initiators for one-photon polymerization. acs.org They can also act as photosensitizers for iodonium (B1229267) salts in two-component initiating systems, enabling the initiation of polymerization with visible light. acs.org In these systems, the thioxanthene derivative absorbs light and interacts with a co-initiator (e.g., an amine or a bromide) to generate radicals that initiate the polymerization process. acs.orgmdpi.com The kinetics of these photopolymerization processes can be followed using techniques like FT-IR spectroscopy. acs.org

Furthermore, thioxanthone derivatives have been developed as metal-free photoredox catalysts for processes like organocatalyzed atom transfer radical polymerization (ATRP). acs.org They can efficiently activate the polymerization of monomers like methyl methacrylate (B99206) under visible light irradiation. acs.org The photoinitiation activity of these molecules is verified during photopolymerization processes performed upon exposure to visible LEDs. acs.org

Two-Photon Absorption (TPA) Properties of Thioxanthone Derivatives

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Thioxanthone derivatives have been investigated for their TPA properties, particularly for applications like two-photon polymerization (2PP), which allows for the fabrication of 3D microstructures. acs.orgacs.org

Unsubstituted thioxanthone has a low TPA cross-section, limiting its practical use in 2PP. acs.org However, structural modifications can significantly enhance the TPA response. For example, a chevron-shaped hybrid anthracene-thioxanthone (ANTX) system exhibited a strong increase in the TPA cross-section by more than a factor of 30 compared to thioxanthone. acs.org This enhancement makes ANTX a much more efficient two-photon initiator. acs.org

The introduction of donor-π-acceptor-π-donor (D-π-A-π-D) architectures in thioxanthone derivatives has also been explored to increase TPA cross-sections. acs.org The expansion of the π-system combined with the presence of dialkylamino groups at the periphery has led to compounds with the highest TPA cross-sections recorded for thioxanthones, exceeding 100 GM (Goeppert-Mayer units). acs.org The Z-scan technique is commonly used to measure TPA cross-sections. acs.org

Thioxanthone DerivativeTPA Cross-Section (σ₂) at 800 nm (GM)
9H-Thioxanthen-9-one3 ± 1 (at 710 nm)
Donor-acceptor derivatives4 - 128

Data from Z-scan measurements. acs.org

Strategic modification of the isopropyl thioxanthone (ITX) core has also been shown to produce high-performance radical-initiating photoinitiators for 2PP direct laser writing processes. nsf.gov

Electrochemiluminescence (ECL) Characteristics of Benzothioxanthene Imides

Benzothioxanthene imides (BTXIs) have emerged as a promising class of organic dyes for electrochemiluminescence (ECL) applications. researchgate.netresearchgate.net Their rigid and planar π-conjugated structure contributes to their notable photophysical and electrochemical properties, making them suitable candidates for highly sensitive detection methods. researchgate.netresearchgate.net The investigation into their ECL behavior has revealed their activity in both annihilation and co-reactant pathways, positioning them as versatile luminophores in the field of analytical chemistry. researchgate.net

The ECL properties of benzothioxanthene dicarboximide (BTXI) and its diphenylamine (B1679370) derivative (BTXI-DPA) have been systematically studied, particularly in acetonitrile (B52724) solutions. researchgate.net These studies have utilized common co-reactants to generate light, with tri-n-propylamine (TPA) for the oxidative-reduction pathway and benzoyl peroxide (BPO) for the reductive-oxidation pathway. researchgate.net The electrochemical characterization of the parent BTXI molecule shows that it can undergo both reversible reduction and oxidation, which is a key prerequisite for the generation of the excited states that lead to light emission. researchgate.net

In the oxidative pathway using TPA as a co-reactant, BTXI exhibits a green emission, while the BTXI-DPA derivative produces red light. researchgate.net The ECL efficiency of BTXI was determined to be 13% relative to the standard luminophore tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). researchgate.netresearchgate.net The diphenylamine derivative, BTXI-DPA, showed a lower relative ECL efficiency of 6% under the same conditions. researchgate.netresearchgate.net

Conversely, in the reductive pathway with BPO as the co-reactant, a significant enhancement in ECL efficiency was observed for both compounds. researchgate.netresearchgate.net The green-emitting BTXI demonstrated a remarkable relative ECL efficiency of 75% compared to [Ru(bpy)₃]²⁺. researchgate.netresearchgate.net The red-emitting BTXI-DPA also showed a substantial efficiency of 55% in this reductive pathway. researchgate.netresearchgate.net

The difference in ECL efficiencies between the two pathways and the two derivatives can be attributed to a combination of factors, including the free enthalpy of the redox reactions and the photoluminescence quantum yield (PLQY) of the luminophores. researchgate.net Although the BTXI-DPA red emitter possesses more favorable thermodynamic properties for the ECL process, the higher PLQY of the parent BTXI green emitter makes it more effective, particularly in combination with a co-reactant. researchgate.net These findings underscore the tunability of the ECL properties of BTXI derivatives through chemical modification and the selection of the appropriate ECL generation pathway. researchgate.net

ECL Performance Data for Benzothioxanthene Imide Derivatives

The following table summarizes the relative electrochemiluminescence efficiencies of Benzothioxanthene Imide (BTXI) and its diphenylamine derivative (BTXI-DPA) in different ECL pathways, using [Ru(bpy)₃]²⁺ as the standard.

CompoundCo-reactantECL PathwayRelative ECL Efficiency (%)
BTXITPAOxidative-Reduction13
BTXI-DPATPAOxidative-Reduction6
BTXIBPOReductive-Oxidation75
BTXI-DPABPOReductive-Oxidation55

Computational Chemistry and Theoretical Investigations of 7h Benzo C Thioxanthene Systems

Density Functional Theory (DFT) Applications for Ground and Excited State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometries of molecules. For 7H-Benzo[c]thioxanthene and its derivatives, DFT calculations are instrumental in determining the optimized geometries of both the ground state (S₀) and various excited states.

These calculations typically involve the selection of an appropriate functional and basis set to solve the Kohn-Sham equations. For instance, hybrid functionals like PBE0, which incorporate a portion of exact Hartree-Fock exchange, paired with a basis set such as 6-31G(d,p), are commonly employed to provide reliable geometric parameters.

Upon excitation, the geometry of the this compound molecule is expected to undergo changes. The planarity of the aromatic system may be distorted, and specific bond lengths and angles will adjust to the new electronic distribution in the excited state. Understanding these geometric reorganizations is crucial as they significantly influence the photophysical properties, including emission wavelengths and quantum yields. While specific optimized excited state geometries for this compound are not extensively documented in publicly available literature, theoretical studies on related thioxanthene (B1196266) derivatives provide a framework for what to expect.

Table 1: Representative Theoretical Ground State Geometric Parameters for Thioxanthene Derivatives

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.77
C=C (central ring)1.39 - 1.42
C-C (benzo fusion)1.38 - 1.41
C-S-C98 - 102
Fold Angle140 - 150

Note: The data in this table is illustrative and based on typical values for thioxanthene-like structures. Specific values for this compound would require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Orbital Characteristics

To probe the nature of electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations on the optimized ground state geometry of this compound can predict the vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum.

These calculations also provide invaluable information about the character of the excited states by analyzing the molecular orbitals involved in the transitions. For instance, transitions can be characterized as π-π, n-π, or charge-transfer in nature. In the case of this compound, the lowest energy singlet excited state (S₁) is likely to be of π-π* character, arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital distributed across the aromatic framework.

A study on π-expanded thioxanthenes provided insights into the excited state energies of benzo[c]thioxanthene. The lowest singlet (S₁) and triplet (T₁) excited state energies were reported, which are critical for understanding the potential for fluorescence and phosphorescence.

Table 2: Calculated Excited State Energies for Benzo[c]thioxanthene

Excited StateEnergy (eV)
S₁3.10
T₁2.85

This data is based on a graphical representation from a cited research publication and serves as a key reference for the photophysical properties of this molecule.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also fundamental. The energy gap between the HOMO and LUMO provides a qualitative indication of the molecule's electronic stability and the energy required for excitation.

Spin-Orbit Coupling (SOC) Calculations and their Influence on Photophysical Processes

The interplay between singlet and triplet excited states is governed by a phenomenon known as intersystem crossing (ISC), the rate of which is heavily influenced by spin-orbit coupling (SOC). SOC is a relativistic effect that facilitates a change in spin multiplicity. In the context of this compound, the presence of the sulfur atom, a relatively heavy element compared to carbon and hydrogen, is expected to enhance the SOC.

Computational methods can be used to calculate the spin-orbit coupling matrix elements (SOCMEs) between singlet and triplet states. A larger SOCME between the S₁ state and a nearby triplet state (e.g., T₂) would imply a more efficient S₁ → Tₙ ISC, potentially leading to a lower fluorescence quantum yield and a higher population of the triplet manifold. This, in turn, could favor processes like phosphorescence or singlet oxygen generation.

Mechanistic Pathway Elucidation and Prediction via Computational Approaches

Computational chemistry offers powerful tools to explore potential reaction mechanisms, including predicting regioselectivity and the likelihood of radical formation. For this compound, theoretical calculations can be employed to model various chemical transformations.

For example, in reactions such as electrophilic aromatic substitution, DFT calculations can be used to determine the relative energies of the intermediates formed upon attack at different positions on the benzo[c]thioxanthene core. The position leading to the most stable intermediate is predicted to be the major product, thus elucidating the regioselectivity of the reaction. Factors such as the distribution of electron density and the energies of the frontier molecular orbitals are key in these predictions.

Furthermore, the potential for radical formation, for instance, through homolytic cleavage of a C-H bond at the 7-position, can be assessed by calculating the bond dissociation energy (BDE). A lower BDE would suggest a higher propensity for radical formation under appropriate conditions, which could be relevant in the context of its use as a photosensitizer or in polymerization reactions.

Molecular Docking and Computational Modeling of Molecular Interactions with Biological Macromolecules

The thioxanthene scaffold is present in a number of biologically active compounds. This has spurred interest in the potential of this compound and its derivatives as ligands for biological macromolecules such as proteins and DNA. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger target molecule.

In a typical molecular docking study, the 3D structure of this compound would be computationally "docked" into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.

While specific molecular docking studies on this compound are not widely reported, research on other thioxanthene derivatives has shown their potential to interact with various biological targets, including enzymes and receptors implicated in cancer. Such computational screening can guide the design and synthesis of new this compound derivatives with enhanced biological activity.

Applications in Advanced Materials and Chemical Technologies Based on the Benzothioxanthene Scaffold

Development of Fluorescent Materials and Organic Light--Emitting Diodes (OLEDs)

The benzothioxanthene framework is a promising candidate for creating advanced fluorescent materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). Although historically under-explored compared to other scaffolds, recent research has highlighted its potential in organic electronics. anr.fr

Derivatives of benzothioxanthene imide (BTXI) have been synthesized and investigated for their emissive properties. anr.fr For instance, a dimer of BTXI was functionalized to improve its solubility in organic solvents, enabling its use as an emissive material. This functionalized dimer was successfully incorporated into a large, flexible, and low-cost OLED device fabricated through printing techniques on a plastic substrate. anr.fr This demonstrates the practical applicability of the benzothioxanthene core in next-generation display and lighting technologies.

The versatility of the scaffold allows for extensive chemical modification, which is crucial for tuning the emission color and efficiency of OLEDs. Related donor-acceptor structures based on the thioxanthone core, a close structural relative, have been shown to produce emissions ranging from blue and green to yellow, with some devices achieving high external quantum efficiencies (EQEs) up to 10.3%. nih.gov The development of such materials is critical for creating full-color displays and high-efficiency white lighting. The BTXI-APOGEE project, for example, is actively exploring various synthetic methodologies to create new derivatives for embedding into OLEDs and other organic electronic devices. anr.fr

Table 1: Performance of Selected Thioxanthone-Based OLEDs

Donor MoietyEmission ColorMax. External Quantum Efficiency (EQE)
CarbazoleBlue11.2%
Fluorenyl-disubstitutedBlue-
Phenoxazine/AcridaneGreen/Yellow-
Various DonorsBlue to Yellow0.9–10.3%

This table is interactive. Data derived from studies on thioxanthone derivatives, which share structural similarities with benzothioxanthenes. nih.gov

Fabrication of Organic Semiconductors and Electroactive π-Conjugated Platforms

The extended π-conjugated system of the benzothioxanthene scaffold makes it an attractive platform for the development of organic semiconductors. While direct studies on 7H-Benzo[c]thioxanthene itself are limited, extensive research on structurally related thienoacenes, such as rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), underscores the potential of this class of materials. nih.gov

BTBT derivatives have emerged as superior organic semiconductors, affording Organic Field-Effect Transistors (OFETs) with very high charge carrier mobilities. nih.gov The sulfur atoms and the planar, rigid structure of these molecules facilitate effective intermolecular orbital overlap in the solid state, which is crucial for efficient charge transport. nih.gov

Key research findings in this area include:

High Mobility: Vapor-deposited OFETs using 2,7-diphenyl-BTBT (DPh-BTBT) have demonstrated mobilities as high as 2.0 cm²/V·s. nih.gov

Solution Processability: The development of highly soluble dialkyl-BTBTs has enabled the fabrication of solution-processed OFETs with mobilities exceeding 1.0 cm²/V·s. nih.gov

Air Stability: Derivatives like 2,7-divinyl-BTBT have shown excellent air stability, with devices maintaining their mobility for at least 60 days, making them promising for practical applications in flexible electronics. rsc.org

Molecular Phase Engineering: By introducing liquid crystal phases through chemical modification, the hole mobility of a C6-Ph-BTBT derivative was significantly enhanced to 4.6 cm²/V·s with a high on/off ratio of 2.2 × 10⁷. rsc.org

These findings on BTBT and other benzothiophene-based structures highlight the significant potential of the this compound core for creating new, high-performance p-type organic semiconductors for a range of electronic applications.

Table 2: Charge Carrier Mobility of Selected BTBT-Based Organic Semiconductors

CompoundDeposition MethodHole Mobility (cm²/V·s)
2,7-diphenyl-BTBT (DPh-BTBT)Vapor Depositionup to 2.0
Dialkyl-BTBTs (Cn-BTBTs)Solution Processing> 1.0
2,7-divinyl-BTBT (DPV-BTBT)-up to 0.4
2-(4-hexylphenyl)-BTBT (C6-Ph-BTBT)Vacuum Deposition4.6

This table is interactive. Data showcases the performance of semiconductors based on the related rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) scaffold. nih.govrsc.orgrsc.org

Design of Photopolymerization Initiators and Systems

Thioxanthene-based molecules are well-known Type II photoinitiators, which generate radicals upon irradiation to initiate polymerization. Recently, derivatives of thio-benzothioxanthene imide (thio-BTXI) have been successfully developed as highly efficient photoinitiators for green light-activated radical polymerization systems. rsc.orgrsc.org

These systems operate via a mechanism where the thio-BTXI derivative, acting as a photosensitizer, absorbs light and transitions to an excited triplet state. This excited state then interacts with a co-initiator (such as an amine) to generate the free radicals necessary to start the polymerization of monomers, like acrylates. The ability to be activated by visible light, such as green light, is a significant advantage, as it avoids the use of high-energy UV radiation, which can be damaging to substrates and biological systems.

The thio-BTXI derivatives exhibit strong absorption in the visible region and possess the necessary photophysical properties, including efficient intersystem crossing to the triplet state, making them effective for these applications. rsc.orgrsc.org This development opens up new possibilities for applications in coatings, adhesives, and 3D printing where curing with visible light is desirable.

Exploration of Triplet-Triplet Annihilation Upconversion (TTA-UC) Systems

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy light into higher-energy light, with potential applications in solar energy harvesting and bioimaging. The process relies on a photosensitizer and an annihilator (or emitter). nih.gov For the first time, derivatives of thio-benzothioxanthene imide (BTXI) have been employed as highly effective, heavy-atom-free triplet photosensitizers in TTA-UC systems. rsc.orgrsc.org

Key characteristics of these BTXI derivatives for TTA-UC include:

High Intersystem Crossing Efficiency: Thio-BTXI demonstrates a high quantum yield of intersystem crossing (ΦΔ = 97%), efficiently populating the triplet state required for TTA-UC. rsc.org

Long Triplet State Lifetime: The molecule exhibits a long excited triplet state lifetime (τT = 17.7 µs), which provides ample time for energy transfer to the annihilator. rsc.org

High Upconversion Efficiency: When paired with a suitable annihilator like perylene, TTA-UC systems using a BTXI-RS photosensitizer have achieved a high upconversion efficiency of 13.8%. rsc.orgrsc.org

Solvent Independence: Unlike many photosensitizers, the efficiency of BTXI derivatives is not heavily dependent on the polarity of the solvent, which is a significant advantage for practical applications. rsc.org

These findings establish thio-BTXI derivatives as a powerful new class of photosensitizers for TTA-UC, capable of driving efficient green-to-blue light upconversion. rsc.orgrsc.org

Table 3: Photophysical Properties of a Thio-BTXI Derivative for TTA-UC

PropertyValue
Triplet State Lifetime (τT)17.7 µs
Intersystem Crossing Quantum Yield (ΦΔ)97%
TTA-UC Efficiency (with perylene)13.8%

This table is interactive. Data for thio-benzothioxanthene imide (BTXI). rsc.org

Formulation of Dyes and Pigments for Synthetic Polymer Fibers and Plastic Materials

Derivatives of the benzothioxanthene scaffold have been utilized in the formulation of dyes for synthetic materials. Specifically, compounds derived from benzo[k,l]thioxanthene-3,4-dicarboxylic acid-7,7-dioxide have been synthesized to create a range of dyes. These dyes are particularly effective for coloring synthetic polymer fibers, with a notable application in polyester (B1180765).

These novel dyes impart yellow shades to polyester fibers and are characterized by their excellent fastness to both light and sublimation. This high level of fastness is a critical property for textile dyes, ensuring that the color remains stable during washing, exposure to sunlight, and heat treatments like ironing. The synthesis involves the condensation of the benzothioxanthene-based heterocyclic acid with various amines, allowing for the creation of a diverse palette of dyes within the yellow to orange range. Further variations, including the creation of benzimidazothioxanthenoisoquinolinone dioxides, yield fluorescent orange and yellow dyes, also with excellent fastness properties.

Catalytic Applications in Organic Transformations (e.g., Graphene-Oxide-Catalyzed C-H Cross-Coupling)

The benzothioxanthene scaffold can participate in advanced catalytic reactions, such as C-H cross-coupling, facilitated by metal-free carbocatalysts like graphene oxide (GO). nus.edu.sglookchem.com Research has demonstrated the direct functionalization of the benzylic C-H bond of thioxanthenes, including benzo-fused derivatives, with various arenes. nus.edu.sg

This cross-dehydrogenative coupling reaction is operationally simple and offers several advantages:

Metal-Free Catalysis: It avoids the use of expensive and potentially toxic precious metal catalysts. lookchem.com

High Yields: The coupling of thioxanthene (B1196266) with electron-rich arenes can be achieved with high yields and excellent regioselectivity. nus.edu.sg

Good Functional Group Tolerance: The reaction works well with a variety of substituents on the xanthene and arene partners. nus.edu.sg

Reusability: The graphene oxide catalyst can be recovered and reused over multiple cycles. nus.edu.sg

Mechanistic studies suggest that the catalytic activity of graphene oxide originates from its defective domains, specifically the zigzag edges and quinone-type functional groups. nus.edu.sglookchem.com This method provides a direct and efficient route to synthesize complex molecules based on the benzothioxanthene core, which can then be used as intermediates for the materials described in the preceding sections.

Table 4: Graphene-Oxide-Catalyzed Cross-Coupling of Thioxanthenes with Arenes

Thioxanthene ReactantArene ReactantYield
Thioxanthene1,2-DimethoxybenzeneHigh
ThioxantheneIndoleHigh
ThioxanthenePyrroleHigh
Methoxy-substituted Xanthene1,2-Dimethoxybenzene72-80%
Benzo-fused Xanthene1,2-DimethoxybenzeneModerate to Excellent

This table is interactive. Data from studies on graphene-oxide-catalyzed reactions. nus.edu.sg

Q & A

Q. What are the recommended methods for synthesizing 7H-Benzo[c]thioxanthene derivatives, and how do structural modifications impact pharmacological activity?

Methodological Answer: Thioxanthene derivatives are synthesized via acylation, chlorination, or sulfonation of the parent compound. For example, chlorprothixene (a thioxanthene antipsychotic) is synthesized by dehydrating tertiary alcohols using acetyl chloride or thionyl chloride, followed by reactions with dimethylamine . Structural modifications, such as substituting the side chain with sulfonamide groups (e.g., thiothixene), alter dopamine receptor affinity and CNS activity . Key factors include reaction temperature (e.g., pyrolysis at 120–150°C for acetate intermediates) and solvent polarity, which influence isomer ratios and purity.

Q. How should researchers handle and store this compound solutions to ensure stability during experiments?

Methodological Answer: Solutions in cyclohexane (10–100 µg/mL) are stable at 20°C but degrade under heat, light, or oxidizing agents. Storage in amber glass vials with PTFE-lined caps is recommended to prevent solvent evaporation and photodegradation . For long-term stability, avoid freeze-thaw cycles and monitor purity via GC-MS or HPLC every 3–6 months . Degradation products (e.g., carbon oxides) can be minimized by inert gas purging .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

Methodological Answer: Gas chromatography (GC) with methyl silicone columns (RI: 2407) and mass spectrometry (MS) is optimal for quantifying low concentrations (≤10 µg/mL) in cyclohexane or toluene . For biological samples (e.g., DNA adduct studies), use HPLC with fluorescence detection (λexem = 290/430 nm) and validate recovery rates using spiked controls . Internal standards like deuterated analogs improve accuracy in complex matrices .

Q. What are the known toxicological effects of this compound, and how should exposure risks be mitigated?

Methodological Answer: this compound is a polycyclic aromatic hydrocarbon (PAH) with mutagenic potential, particularly in lung DNA adduct formation. In vitro studies recommend using Class I Type B biosafety hoods and HEPA-filtered vacuums to minimize aerosol exposure . Acute toxicity assays (e.g., Ames test) require 0.1–10 µM concentrations in dimethyl sulfoxide (DMSO) with S9 metabolic activation . Personal protective equipment (PPE) must include nitrile gloves, face shields, and EN 166-certified eyewear .

Advanced Research Questions

Q. How can computational methods predict the thermochemical stability and reactivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) and reaction pathways. For example, thioxanthene derivatives exhibit lower BDEs (~280 kJ/mol) at the C-S bond compared to phenothiazines, correlating with faster metabolic degradation . QSPR models trained on xanthene analogs can predict solubility and logP values, aiding drug design .

Q. What strategies resolve contradictions in reported mutagenicity data for this compound across different studies?

Methodological Answer: Discrepancies arise from varying metabolic activation systems (e.g., S9 liver fractions vs. recombinant CYP enzymes). Standardize assays using Aroclor 1254-induced rat liver S9 and control for co-exposure to PAH mixtures (e.g., coal tar) . Dose-response curves (0.1–100 µM) and LC-MS/MS confirmation of adducts (e.g., 7H-benzo[c]fluorene-DNA) improve reproducibility .

Q. How can this compound derivatives be optimized for catalytic applications, such as ligand design in cross-coupling reactions?

Methodological Answer: Phosphine ligands derived from 7H-benzo[c]carbazole (e.g., L6) enhance palladium-catalyzed biaryl syntheses. Key steps include Cu-catalyzed C–N coupling (1-bromo-2-iodobenzene + carbazole) and phosphination with ClPPh2 . Optimize reaction yields (>90%) using hexane/chloroform diffusion for crystallization and X-ray validation of ligand geometry .

Q. What advanced techniques quantify this compound in petrogenic vs. pyrogenic environmental samples?

Methodological Answer: Pyrolysis-GC-MS distinguishes petrogenic (alkylated) and pyrogenic (parent PAH) sources. Use m/z 216 (molecular ion) and fragment ions (m/z 189, 165) for identification . For sediment samples, accelerate solvent extraction (ASE) with dichloromethane:acetone (9:1) and clean-up via silica gel SPE . Quantify dibenzopyrene co-contaminants using isotopic dilution (e.g., <sup>13</sup>C-labeled standards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.